molecular formula C20H20N6O2 B2516233 N,N'-bis(2,4-diaminophenyl)terephthalamide CAS No. 132663-82-2

N,N'-bis(2,4-diaminophenyl)terephthalamide

Cat. No.: B2516233
CAS No.: 132663-82-2
M. Wt: 376.42
InChI Key: QEOFJTOVANPUHC-UHFFFAOYSA-N
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Description

Significance of Diamine-Functionalized Aromatic Amides in Materials Science and Organic Synthesis

Diamine-functionalized aromatic amides are crucial building blocks in the development of advanced materials. Their rigid aromatic backbones, a consequence of the planar nature of the amide and phenyl groups, impart exceptional thermal and mechanical stability to the resulting polymers. nih.gov The presence of reactive amine functionalities allows for their incorporation into a variety of polymer systems, including polyamides, polyimides, and polyureas, through well-established polymerization techniques. mdpi.com

The introduction of amide linkages within the polymer backbone can enhance solubility and processability without significantly compromising thermal stability. researchgate.net Furthermore, the amine groups can participate in hydrogen bonding, which plays a critical role in determining the morphology and properties of the final material. In the realm of organic synthesis, these compounds serve as versatile intermediates for the creation of more complex molecules, including macrocycles and dendrimers.

Contextualizing N,N'-bis(2,4-diaminophenyl)terephthalamide within High-Performance Polymer Precursors

This compound can be classified as a precursor to high-performance polymers, a category of materials known for their superior properties under demanding conditions. Aromatic polyamides, often referred to as aramids, are a prime example of high-performance polymers derived from aromatic diamines and diacids. researchgate.net They are renowned for their high tensile strength, thermal stability, and chemical resistance.

The structure of this compound is analogous to other diamine monomers used in the synthesis of advanced polymers. For instance, the polycondensation of aromatic diamines with diacid chlorides is a common method for producing aromatic polyamides. researchgate.net The presence of four amino groups in this compound offers the potential for creating highly cross-linked or branched polymer structures, which could lead to materials with enhanced rigidity and dimensional stability. The specific 2,4-diamino substitution pattern, as opposed to a 4-amino or 3,5-diamino arrangement, is expected to influence the polymer's chain conformation and packing, thereby affecting its bulk properties. mdpi.com

Overview of Research Domains Pertaining to this compound and Related Structures

Research involving diamine-functionalized aromatic amides and their polymeric derivatives spans several domains:

High-Performance Fibers and Films: A primary application of aromatic polyamides is in the production of high-strength fibers and thermally stable films for aerospace, military, and industrial applications. researchgate.net

Membranes for Separation Processes: The controlled porosity and chemical resistance of polymers derived from these monomers make them suitable for use in gas separation, water purification, and other membrane-based technologies. nih.gov

Flame-Retardant Materials: The high aromatic content of these polymers contributes to their inherent flame retardancy, making them valuable in applications where fire safety is a concern. mdpi.com

While specific research on this compound is limited, studies on analogous aromatic diamines provide a framework for understanding its potential. For example, research on polyamides derived from various diamine isomers has shown that the monomer structure significantly impacts the polymer's thermal properties, solubility, and mechanical strength. nih.govresearchgate.net Characterization of such polymers typically involves techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of amide and imide linkages, nuclear magnetic resonance (NMR) for structural elucidation, thermogravimetric analysis (TGA) to assess thermal stability, and differential scanning calorimetry (DSC) to determine glass transition temperatures. nih.gov

Current Research Gaps and Future Perspectives for this compound

A significant research gap exists in the scientific literature concerning the synthesis, characterization, and polymerization of this compound. While the compound is commercially available for research purposes, there is a notable absence of published studies detailing its specific properties or its use as a monomer. scbt.com

Future research should focus on the following areas:

Development of an efficient and scalable synthesis for this compound.

Thorough characterization of the monomer using spectroscopic and thermal analysis techniques.

Investigation of its polymerization with various comonomers (e.g., diacid chlorides, dianhydrides) to synthesize novel polyamides, polyimides, and other polymers.

Evaluation of the properties of the resulting polymers, including their thermal, mechanical, and solubility characteristics.

Comparative studies with polymers derived from isomeric diamines (e.g., N,N'-bis(4-aminophenyl)terephthalamide) to understand the structure-property relationships.

Computational modeling to predict the properties of polymers derived from this monomer and to guide experimental work. nih.gov

By addressing these research gaps, the scientific community can unlock the potential of this compound as a valuable building block for the next generation of high-performance materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,4-N-bis(2,4-diaminophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h1-10H,21-24H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOFJTOVANPUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)C(=O)NC3=C(C=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Bis 2,4 Diaminophenyl Terephthalamide and Its Precursors

Strategic Design of Synthetic Routes for N,N'-bis(2,4-diaminophenyl)terephthalamide

The formation of the N,N'-diaryl terephthalamide (B1206420) backbone is typically achieved through a condensation reaction. The most common method involves the reaction between terephthaloyl chloride and an appropriate aniline (B41778) derivative. In the context of synthesizing this compound, the logical precursor is 2,4-dinitroaniline (B165453).

The reaction proceeds by nucleophilic acyl substitution, where two molecules of 2,4-dinitroaniline react with one molecule of terephthaloyl chloride. This reaction is typically carried out in an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often at low temperatures to control the reaction rate and minimize side products. An acid scavenger, like pyridine, may also be used to neutralize the hydrochloric acid (HCl) byproduct. This process yields the stable dinitro intermediate, N,N'-bis(2,4-dinitrophenyl)terephthalamide.

The direct introduction of four separate amine groups onto the pre-formed terephthalamide core is synthetically challenging. Therefore, a more strategic approach is employed where nitro groups (-NO₂) serve as precursors to the amine groups (-NH₂). The nitro groups are incorporated from the start of the synthesis, using 2,4-dinitroaniline as a key reactant.

The electron-withdrawing nature of the nitro groups deactivates the phenyl ring, which can influence the conditions required for the initial amidation reaction. The crucial step of introducing the amine functionalities is then accomplished in the final stage of the synthesis through the chemical reduction of the four nitro groups on the N,N'-bis(2,4-dinitrophenyl)terephthalamide intermediate.

Precursor Synthesis and Functional Group Transformations

The transformation of the nitro precursor into the final diamine product is a critical step that defines the purity and yield of this compound. This is achieved through the reduction of the aromatic nitro groups.

The conversion of the four nitro groups on N,N'-bis(2,4-dinitrophenyl)terephthalamide to amine groups can be accomplished using several established methods, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its efficiency and the production of clean byproducts (primarily water). sci-hub.st In this process, the dinitro compound is dissolved in a suitable solvent and exposed to hydrogen gas under pressure in the presence of a metal catalyst.

A variety of catalysts are effective for this transformation. A process for a structurally similar compound, N,N'-bis(4-nitrophenyl)terephthalamide, details the use of several catalysts that are applicable to this synthesis. google.com These include noble metal catalysts, which are highly efficient but can be expensive. google.com

Catalyst SystemTypical ConditionsNoteworthy Aspects
Raney Nickel Hydrogen pressure: 10-600 psi; Temperature: 90-110 °C; Solvent: DMAc. google.comprepchem.comA cost-effective and highly active catalyst. epo.org
Platinum (e.g., PtO₂) Hydrogen pressure: 10-600 psi; Temperature: 90-110 °C. google.comAdams' catalyst (PtO₂) is a common and effective choice. google.com
Palladium Hydrogen pressure: 10-600 psi; Temperature: 90-110 °C. google.comOften used as palladium on carbon (Pd/C) for easy recovery.
Rhenium-based Hydrogen pressure: 500 psi; Temperature: 80 °C; Solvent: DMF. google.comRhenium heptasulfide has been shown to be highly effective, leading to near-quantitative yields. google.com

Chemical reduction offers an alternative to high-pressure catalytic hydrogenation. The Béchamp reduction, which uses iron metal in an acidic medium (typically hydrochloric acid), is a classic and robust method for converting aromatic nitro compounds to anilines. researchgate.netsemanticscholar.org This method is particularly advantageous due to the low cost and ready availability of iron. tandfonline.com

The reaction involves the oxidation of iron to form iron salts while the nitro group is reduced. The process is heterogeneous and requires vigorous stirring to ensure efficient contact between the reactants. A variety of functional groups are well tolerated under these conditions. semanticscholar.org

Reagent SystemTypical ConditionsKey Features
Iron (Fe) / Hydrochloric Acid (HCl) Solvent: Often a mixture of water and ethanol; Temperature: Reflux. researchgate.netA traditional, cost-effective method. Produces significant iron oxide sludge as a byproduct. sci-hub.st
Iron (Fe) / Ammonium (B1175870) Chloride (NH₄Cl) Solvent: Water/Ethanol/Acetone; Temperature: Reflux. tandfonline.comOperates under milder, near-neutral conditions, which can be beneficial for sensitive substrates. tandfonline.com

Acylation Reactions Involving Terephthaloyl Chloride and Aminated Phenyl Moieties

A prevalent and effective method for synthesizing this compound is through the acylation of a suitably substituted aminophenyl precursor with terephthaloyl chloride. This reaction, a form of low-temperature solution polycondensation, is a cornerstone in the synthesis of aromatic polyamides. The process typically involves two key stages: the synthesis of a dinitro precursor followed by its reduction to the final diamino product.

The initial step involves the reaction of terephthaloyl chloride with a 2,4-dinitro-substituted aniline. This reaction is carried out in a polar aprotic solvent at low temperatures to control the reactivity of the acyl chloride and prevent side reactions. The highly reactive nature of terephthaloyl chloride necessitates careful, portion-wise addition to the solution of the aminated phenyl precursor.

Once the dinitro intermediate, N,N'-bis(2,4-dinitrophenyl)terephthalamide, is synthesized and purified, the subsequent step is the reduction of the two nitro groups on each phenyl ring to amino groups. This transformation is typically achieved through catalytic hydrogenation. Various catalysts can be employed for this reduction, with the choice of catalyst and reaction conditions influencing the efficiency and purity of the final product. The reduction is a critical step, as incomplete reduction can lead to impurities that are difficult to remove.

Transamidation and Ester-Amide Exchange Reactions

Alternative synthetic routes to this compound include transamidation and ester-amide exchange reactions. These methods, while less common for this specific compound, offer potential advantages in terms of starting material availability and milder reaction conditions.

Transamidation involves the reaction of a terephthalamide with an appropriate aminophenyl compound. This reaction is typically catalyzed and driven to completion by removing the displaced amine. The success of this method hinges on the relative reactivity of the amines and the stability of the amide bonds.

The ester-amide exchange reaction provides another pathway, starting from a dialkyl or diaryl terephthalate, such as dimethyl terephthalate. This ester is reacted with an aminated phenyl precursor, often in the presence of a catalyst, to form the desired amide linkages. This method avoids the use of highly reactive and moisture-sensitive acyl chlorides. The reaction of a diamine with a phenyl ester of terephthalic acid can proceed at lower temperatures (around 120°C) compared to the reaction with a methyl ester (requiring 170-175°C in the absence of a catalyst), which can lead to fewer by-products.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of several reaction parameters.

Solvent Selection and Optimization

The choice of solvent is critical in the synthesis of aromatic polyamides. Polar aprotic solvents are generally preferred due to their ability to dissolve the reactants and the resulting polymer. Commonly used solvents include Hexamethylphosphoramide (HMPA), N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), and Dimethylformamide (DMF). The selection of the solvent can influence the reaction rate, solubility of the growing polymer chain, and the final molecular weight of the product. The use of a solvent system containing salts like calcium chloride (CaCl₂) or lithium chloride (LiCl) can further enhance the solubility of the aromatic polyamide.

SolventKey CharacteristicsTypical Application
Hexamethylphosphoramide (HMPA)High dissolving power for aromatic polyamides.Used for synthesizing high molecular weight polymers, though its use is often limited due to toxicity concerns.
N-methyl-2-pyrrolidone (NMP)Good solvent for both monomers and the resulting polymer, often used with salts like CaCl₂.Frequently employed in the industrial production of aromatic polyamides.
Dimethylacetamide (DMAc)Effective solvent for polycondensation reactions, also used in combination with salts.A common choice for laboratory and industrial synthesis of aramids.
Dimethylformamide (DMF)A versatile polar aprotic solvent suitable for many organic reactions.Used in the synthesis of precursors and in some polycondensation reactions.

Temperature and Pressure Parameters in Reaction Kinetics

Temperature control is crucial throughout the synthesis. The initial acylation reaction with terephthaloyl chloride is typically conducted at low temperatures, often between 0°C and 5°C, to manage the exothermic nature of the reaction and minimize side reactions. Following the initial reaction, the temperature may be gradually raised to room temperature to ensure the completion of the reaction.

The subsequent reduction of the dinitro precursor via catalytic hydrogenation is sensitive to both temperature and pressure. Hydrogenation is often carried out at elevated temperatures, for instance, between 90-110°C, and under hydrogen pressures ranging from 10 to 600 psi. These parameters are optimized to achieve a high rate of reduction while minimizing the risk of side reactions or degradation of the product.

Reaction StageParameterTypical RangeImpact on Reaction
AcylationTemperature0°C to Room TemperatureControls reaction rate and minimizes side products.
PressureAtmosphericStandard for this reaction type.
Catalytic Hydrogenation (Reduction)Temperature90°C - 110°CAffects the rate of reduction.
Pressure10 - 600 psiHigher pressure increases the concentration of hydrogen, facilitating the reduction.

Catalytic Systems and Their Influence on Reaction Efficiency

In the context of ester-amide exchange reactions, catalysts such as lithium methoxide (B1231860) have been used to facilitate the reaction between a diamine and a dialkyl terephthalate. The efficiency of these catalytic systems is a key area of optimization to make these synthetic routes viable alternatives to acylation with terephthaloyl chloride.

Purification Techniques for Isolation of this compound

The isolation and purification of this compound are critical to obtaining a product with the desired specifications. Following the synthesis, the crude product is typically a solid that precipitates from the reaction mixture upon cooling or addition of a non-solvent.

A common and effective method for purification is recrystallization. This involves dissolving the crude product in a suitable hot solvent, such as dimethylacetamide, and then allowing it to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The resulting crystals are then collected by filtration, washed with a suitable solvent to remove any remaining mother liquor, and dried under vacuum. The purity of the final product can be assessed using various analytical techniques, such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Advanced Structural Characterization and Spectroscopic Analysis of N,n Bis 2,4 Diaminophenyl Terephthalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of N,N'-bis(2,4-diaminophenyl)terephthalamide. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed map of the molecule's atomic connectivity.

For ¹H NMR analysis, the spectrum is expected to display distinct signals corresponding to the different types of protons present in the molecule. These include the aromatic protons on the central terephthaloyl ring, the protons on the 2,4-diaminophenyl rings, the amine (-NH₂) protons, and the amide (N-H) protons. The integration of these signals would correspond to the number of protons of each type, while their splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent proton-proton interactions. Due to the presence of amine and amide protons, which can undergo chemical exchange, deuterated solvents such as dimethylsulfoxide-d₆ (DMSO-d₆) are typically employed for analysis, as noted in studies of similar compounds. prepchem.com

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. Key signals would include those for the carbonyl carbons of the amide groups, typically found in the 160-170 ppm range, as well as signals for the various aromatic carbons in both the central and peripheral rings.

Table 1: Expected ¹H and ¹³C NMR Signals for this compound Specific experimental shift values for this compound are not widely reported; this table is based on characteristic chemical shift ranges for the functional groups present.

NucleusStructural MoietyExpected Chemical Shift (ppm)Notes
¹HAmide (N-H)~9.0 - 10.5Typically a broad singlet.
¹HAromatic (Terephthaloyl)~8.0 - 8.5Symmetrical environment leads to a singlet.
¹HAromatic (Diaminophenyl)~6.0 - 7.5Complex splitting patterns due to substitution.
¹HAmine (NH₂)~4.0 - 5.5Two distinct signals for the amines at C2 and C4 positions; may be broad.
¹³CAmide Carbonyl (C=O)~165Characteristic downfield shift.
¹³CAromatic (C-N, C-C)~110 - 150Multiple signals corresponding to the different carbon environments.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., Amide Carbonyl and N-H Stretches)

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. For this compound, the FTIR spectrum is dominated by characteristic vibrations of its amide and amine groups.

The most prominent absorption bands are associated with the amide linkages. A strong, sharp peak corresponding to the C=O stretching vibration of the amide carbonyl group is expected. For a closely related isomer, N,N'-bis(4-aminophenyl)terephthalamide, this absorption is observed at 1,660 cm⁻¹. prepchem.com Studies on other terephthalamide-containing structures show this peak appearing around 1640 cm⁻¹. nih.gov

The N-H stretching vibrations are also key identifiers. The amide N-H stretch typically appears as a distinct band in the region of 3300-3400 cm⁻¹. prepchem.comnih.gov Additionally, the primary amine (-NH₂) groups on the phenyl rings will exhibit characteristic symmetric and asymmetric stretching vibrations in a similar region, typically between 3300 and 3500 cm⁻¹. The N-H bending or deformation vibration of the amide group provides another signature peak, often observed around 1540 cm⁻¹. nih.gov

Table 2: Key FTIR Absorption Bands for Terephthalamide (B1206420) Structures Data is based on characteristic values for the functional groups and data from related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference Data (cm⁻¹)
N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)3400 - 3500-
N-H StretchAmide (-CONH-)3300 - 34053300, 3325 prepchem.com; 3405 nih.gov
C=O StretchAmide (-CONH-)1640 - 16601660 prepchem.com; 1640 nih.gov
N-H Bend (Deformation)Amide (-CONH-)1530 - 15501540 nih.gov
C-N StretchAmide, Aromatic Amine1200 - 1400-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization.

For this compound, the molecular formula is C₂₀H₂₀N₆O₂. scbt.com This corresponds to a precise molecular weight of approximately 376.41 g/mol . scbt.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this weight. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Analysis of the fragmentation pattern provides further structural confirmation. The most likely points of cleavage under ionization are the two amide bonds. This would lead to characteristic fragment ions, such as those corresponding to the terephthaloyl dication and the 2,4-diaminophenylamine radical cation, which would help to piece together the molecular structure.

X-ray Diffraction Studies for Crystalline Structure and Packing

Studies on poly(p-phenylene terephthalamide) fibers reveal a monoclinic unit cell. chemspider.com The molecules arrange into sheet-like structures, with extensive hydrogen bonding occurring between the amide N-H and carbonyl oxygen atoms of adjacent chains. This intermolecular hydrogen bonding is a dominant factor in the packing of aromatic polyamides, leading to highly ordered and stable crystalline regions. It is highly probable that this compound would also exhibit significant hydrogen bonding, influencing its crystal packing and physical properties. Powder XRD patterns of related aromatic polyamides often show broad peaks indicative of semi-crystalline materials. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This method serves as a crucial check for purity and confirms that the empirical formula matches the proposed molecular formula. researchgate.net

The molecular formula of this compound is C₂₀H₂₀N₆O₂. scbt.com Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample is expected to yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01120240.2263.82%
HydrogenH1.0082020.165.36%
NitrogenN14.007684.04222.33%
OxygenO15.999231.9988.50%
Total Molecular Weight376.42 g/mol

Derivatives, Analogues, and Chemical Modifications of N,n Bis 2,4 Diaminophenyl Terephthalamide

Synthesis and Characterization of Substituted Terephthalamide (B1206420) Derivatives

The synthesis of terephthalamide derivatives generally involves the condensation reaction between terephthaloyl chloride and a substituted amine. The properties of the resulting molecule can be systematically altered by introducing various substituents onto the aromatic rings of the amine precursors.

A common synthetic strategy involves a two-step process: nitration followed by reduction. For instance, the synthesis of an analogue, N,N'-bis(4-aminophenyl)terephthalamide, begins with the reaction of terephthaloyl chloride with p-nitroaniline to yield N,N'-bis(4-nitrophenyl)terephthalamide. google.com This dinitro intermediate is then reduced to the corresponding diamino compound using methods such as catalytic hydrogenation with Raney nickel or using reducing agents like iron in an acidic medium. google.comprepchem.com This approach allows for the introduction of amine functionalities after the stable amide backbone has been formed.

Similarly, novel pseudo-peptide enamides have been synthesized using a terephthalamide core. nih.gov This involves reacting terephthaloyl-based diacids to form bisazlactones, which then serve as intermediates that react with various amines. nih.govbohrium.com This demonstrates the synthesis of derivatives with complex substitutions on the side chains attached to the core structure.

The characterization of these derivatives relies on a suite of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of key functional groups. For example, in polyamideimides derived from terephthalamide analogues, characteristic absorptions for the amide N-H stretching (around 3405 cm⁻¹), amide C=O stretching (around 1640 cm⁻¹), and imide C=O stretching (at 1775 and 1712 cm⁻¹) are observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure, confirming the connectivity of atoms and the successful incorporation of substituents. nih.govntu.edu.tw

Elemental Analysis is employed to verify the empirical formula of the newly synthesized compounds, ensuring their purity. ntu.edu.tw

Functionalization Strategies for Amide and Amine Groups

The multiple amine and amide groups on N,N'-bis(2,4-diaminophenyl)terephthalamide and its analogues offer numerous possibilities for functionalization to modify solubility, reactivity, and final polymer properties.

Functionalization of Amine Groups: The primary amine groups are the most reactive sites for further modification, particularly for polymerization. A key strategy is their reaction with dianhydrides to form poly(amide-imide)s (PAIs). nih.gov In this reaction, the nucleophilic amine groups attack the carbonyl carbons of the anhydride, leading to ring-opening polyaddition and the formation of a polyamic acid precursor, which is subsequently thermally cyclodehydrated to the final polyimide. researchgate.net The reactivity of the amine groups is paramount; aliphatic amines, being more basic, react more readily than aromatic amines. nih.gov This difference in basicity can even alter the reaction mechanism, as discussed in section 5.4.

Functionalization of Amide Groups: The amide N-H group is less reactive than the primary amines but can be functionalized. A significant strategy to enhance the processability of resulting polymers is to replace the amide hydrogen with bulky groups. For example, incorporating propeller-shaped triphenylamine (B166846) moieties by using N,N'-diphenyl-substituted diamine monomers disrupts the strong intermolecular hydrogen bonding typical of polyamides. ntu.edu.tw This structural modification reduces crystallinity and stacking efficiency, leading to a significant improvement in the solubility of the polymers in organic solvents without sacrificing thermal stability. ntu.edu.tw

Investigation of this compound Analogues with Varied Aromatic Linkages

The structure of the diamine linker between the reactive functional groups and the central terephthalamide core can be systematically varied to fine-tune the properties of the resulting materials. Researchers have investigated numerous analogues by altering the length, flexibility, and electronic nature of these linkages.

By modifying the aromatic diamine component, properties such as solubility, thermal stability, and processability can be precisely controlled. For example, introducing flexible ether linkages or bulky, non-coplanar structures into the polymer backbone are effective strategies for increasing solubility and lowering the glass transition temperature. ntu.edu.twmdpi.com Replacing symmetrical aromatic rings with unsymmetrical ones also helps to reduce crystallinity. ntu.edu.tw The following table details several analogues and the rationale behind their structural modifications.

Analogue NameStructural ModificationPurpose/EffectReference
N,N'-bis(4-aminophenyl)terephthalamideIsomeric analogue with para-substituted amine groups instead of 2,4-diamino substitution.Used as a monomer for fully aromatic polyamides like poly(p-phenylene terephthalamide). google.com
Bis(2-aminoethyl)terephthalamide (BAET)Replacement of diaminophenyl rings with flexible aminoethyl groups.Introduces aliphatic character, increasing flexibility and altering reactivity and chain packing in polymers. nih.govacs.org
N,N′-bis(4′-amino-4-biphenylene)isophthalamideUses a longer, more rigid biphenylene (B1199973) linkage and an isomeric isophthalamide (B1672271) core.Increases rigidity and thermal stability of the resulting polymer. nih.gov
N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamineIncorporation of bulky, non-coplanar triphenylamine units.Improves solubility and processability of derived polyamides by disrupting intermolecular hydrogen bonding. ntu.edu.tw
N,N′-bis(4-pyridinyl)-terephthalamideReplacement of aminophenyl groups with pyridinyl moieties.Introduces heterocyclic rings, useful for creating metal-organic frameworks (MOFs) with specific functionalities. researchgate.net

Comparative Analysis of Reactivity and Polymerization Behavior of Analogues

A comparative analysis of analogues with different linker structures reveals fundamental relationships between molecular structure and chemical behavior. A stark contrast is observed when comparing the reactivity of an aromatic diamine, N,N'-bis(4-aminophenyl)terephthalamide , with an aliphatic counterpart, Bis(2-aminoethyl)terephthalamide (BAET) .

Reactivity and Intermediate Formation: The difference in basicity between aliphatic and aromatic amines dictates the reaction pathway during polymerization with aromatic dianhydrides, such as pyromellitic dianhydride (PMDA). nih.gov

Bis(2-aminoethyl)terephthalamide (BAET): As a more basic aliphatic diamine, BAET reacts with PMDA to form an ammonium (B1175870) carboxylate salt intermediate. nih.gov The formation of this salt is promoted by electron-withdrawing substituents on the dianhydride. acs.orgresearchgate.net

N,N'-bis(4-aminophenyl)terephthalamide: Aromatic diamines are less basic. Their reaction with dianhydrides typically proceeds through the formation of a poly(amic acid) intermediate. acs.org

These different intermediates require thermal treatment for conversion into the final poly(amide-imide). The ammonium salt from BAET, for instance, is converted to the polyimide by stepwise heating to 300 °C. nih.gov

Polymerization Behavior and Final Properties: The nature of the diamine analogue directly influences the structure and properties of the resulting polymer.

PropertyPolymer from BAET (Aliphatic Diamine)Polymer from Aromatic Diamine Analogue*Reference
Polymer StructureContains flexible N-aliphatic imide linkages.Fully aromatic, rigid-rod structure. nih.gov
Thermal Stability (Tdᵐ)High; Tdᵐ at 514 °C for PI-BAET-PMDA. Stable up to 400 °C.Generally very high due to aromatic backbone. nih.gov
Chain Packing (d-spacing)Looser chain packing; d-spacing of 6.6 Å.Tighter chain packing; d-spacing of 4.4 Å. nih.gov
CrystallinityGenerally lower due to flexible aliphatic chain disrupting order.Can be highly crystalline, leading to poor solubility. nih.govntu.edu.tw
SolubilityImproved due to reduced packing efficiency.Often poor in organic solvents, requiring harsh processing conditions. ntu.edu.tw

*Data for the aromatic diamine analogue is based on N,N′-bis(4′-amino-4-biphenylene)isophthalamide.

This comparison highlights a key principle in polymer design: the incorporation of flexible aliphatic segments, as seen in BAET, can disrupt the tight chain packing characteristic of fully aromatic polymers. nih.gov This leads to materials with potentially greater solubility and easier processability, while still maintaining high thermal stability.

Advanced Material Science Applications of N,n Bis 2,4 Diaminophenyl Terephthalamide Derived Polymers

High-Performance Fiber and Film Applications

The molecular structure of N,N'-bis(2,4-diaminophenyl)terephthalamide is analogous to the monomers used in commercially successful high-performance aramid fibers. Aromatic polyamides are renowned for their outstanding mechanical and thermal properties, which are leveraged in high-tech industries such as aeronautics and military equipment. researchgate.net Polymers synthesized from this monomer are anticipated to be spun into high-tenacity fibers and cast into robust, thermally stable films.

The combination of a rigid polymer backbone and strong intermolecular forces, primarily hydrogen bonds between the amide linkages, leads to the formation of highly crystalline and ordered structures. This morphology is responsible for the high tensile strength and modulus of aramid fibers. textilelearner.net Films produced from these polymers are expected to be strong, flexible, and exhibit high thermal stability, with decomposition temperatures typically exceeding 400°C. nih.gov Furthermore, by carefully selecting co-monomers or modifying the polymer structure, it is possible to produce films that are not only mechanically robust but also colorless and transparent, with high light transmittance, making them suitable for optical applications. nih.gov

Table 1: Comparison of Mechanical and Thermal Properties of Structurally Related Aramid Films
Polymer Base (Diamine Monomer)Tensile Strength (MPa)Elastic Modulus (GPa)Decomposition Temperature (°C)
2,2-bis(trifluoromethyl)benzidine (TFMB)118.98.15>400
2,2-bis(4-aminophenyl)hexafluoropropane (6FPD)83.05.07>400
bis(4-aminophenyl)sulfone (pAPS)52.65.26>400

Data derived from studies on various aramid polymer films for comparative purposes. nih.gov

Role in Polymer Composites for Demanding Environments (e.g., Aerospace, High-Performance Structures)

Polymer composites are critical materials in the aerospace industry, where high strength-to-weight ratios, thermal resistance, and durability are paramount. mdpi.com Aromatic polymers, including polyamides and polyimides, are frequently used as the matrix material in advanced composites due to their excellent thermal and mechanical properties. nih.gov Polymers derived from this compound are expected to be exceptional candidates for the matrix phase in fiber-reinforced composites.

The inherent rigidity and high thermal stability of the aramid structure would provide a composite with a high glass transition temperature and the ability to withstand extreme operational conditions. nasa.gov The functional amine groups on the polymer backbone offer potential sites for covalent bonding with reinforcing fibers (such as carbon or glass fibers), which could significantly enhance the interfacial adhesion between the fiber and the matrix. This improved adhesion is crucial for effective load transfer and leads to a composite material with superior mechanical properties and damage tolerance. The use of such polymer nanocomposites in the aerospace industry can lead to lighter, more fuel-efficient aircraft and more durable structural components. mdpi.com

Membrane Technologies for Separation Processes (e.g., Gas Separation, Nanofiltration)

Aromatic polyimides and related polymers are extensively studied for membrane-based separation processes due to their high thermal and chemical stability, as well as their tunable transport properties. nih.govcsic.es The rigid and contorted structure of polymers derived from this compound would likely result in a high fractional free volume (FFV), which is a key characteristic for effective gas separation membranes. csic.es The inefficient packing of the rigid polymer chains creates nanoscale voids that allow for the selective transport of gas molecules based on their size and condensability.

The introduction of bulky side groups and a rigid main chain can enhance both permeability and selectivity. csic.es Polyamideimides, which share structural similarities, have demonstrated significant potential in applications like gas separation and nanofiltration. nih.gov The presence of polar amide and amine groups in the polymer structure can also enhance the selectivity for certain gases, such as CO2, through favorable intermolecular interactions. These properties make such polymers promising for applications in carbon capture, natural gas purification, and other industrial separation processes. nih.gov

Table 2: Gas Permeation Properties of a Thermally Rearranged (TR) Membrane Derived from a Phthalide-Containing Poly(ether imide)
GasPermeability (Barrer)Selectivity vs. N₂Selectivity vs. CH₄
CO₂258.560.8120.2
H₂190.544.888.6
O₂38.359.0217.8
N₂4.2511.98
CH₄2.150.511

Data for TR(BHAPPP-6FDA) membrane treated at 450°C for 1h, presented to illustrate the performance of advanced polymers in gas separation. nih.gov

Functional Materials for Specialized Applications (e.g., Electrical, Optoelectronic, Protective Fabrics)

The unique combination of properties inherent to aramids derived from this compound opens up possibilities for their use in a range of specialized functional materials.

Electrical and Optoelectronic Applications: Aromatic polymers like polyimides are widely used in the electronics industry as high-temperature insulators and dielectric materials. nih.gov The expected high thermal stability and low dielectric constant of these aramids make them suitable for applications in microelectronics packaging and as substrates for flexible circuits. Furthermore, the introduction of specific chromophores or functional groups could lead to polymers with interesting optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs). thescipub.commdpi.com

Protective Fabrics: Aramid fibers are best known for their use in ballistic and thermal protective clothing. textilelearner.net The exceptional tensile strength and thermal stability of polymers derived from this monomer would make them ideal for creating fabrics that are resistant to cutting, abrasion, and high temperatures. The inherent flame resistance of aromatic polyamides, which causes them to char rather than melt and drip when exposed to flame, is a critical feature for protective gear used by firefighters, industrial workers, and military personnel. re-tic.com

Supramolecular Chemistry and Self Assembly of N,n Bis 2,4 Diaminophenyl Terephthalamide and Its Assemblies

Investigation of Hydrogen Bonding Networks within Terephthalamide (B1206420) Structures

Hydrogen bonding is a primary directional force governing the assembly of molecules containing amide functionalities. In aromatic polyamides, the hydrogen atom of the amide N-H group is sufficiently positive to form a strong, directional hydrogen bond with the lone pair on the carbonyl oxygen atom of a neighboring amide group (N-H···O=C). nih.govyoutube.com This interaction is fundamental to the structure and properties of materials like Poly(p-phenylene terephthalamide), where inter-chain hydrogen bonds contribute significantly to its exceptional thermal stability and mechanical strength. nsf.govbeloit.eduacademicstrive.com

For N,N'-bis(2,4-diaminophenyl)terephthalamide, several distinct hydrogen bonding interactions are anticipated:

Intermolecular Amide-Amide Hydrogen Bonding: The N-H group of one molecule can form a hydrogen bond with the C=O group of an adjacent molecule. This is the most common motif in polyamides and leads to the formation of extended chains or sheets. youtube.com In the solid state, these interactions often result in well-defined patterns, such as the R²₂(8) graph set motif, where two molecules form a cyclic dimer via two hydrogen bonds. nih.gov

Additional Hydrogen Bonding from Amino Groups: The presence of four primary amine (-NH₂) groups introduces a significant capacity for further hydrogen bonding. These groups can act as hydrogen bond donors, interacting with carbonyl oxygens or the nitrogen atoms of amine or imine groups on neighboring molecules. This is analogous to the N-H···N bonds that stabilize self-assembled networks of molecules like melem. units.it

Intramolecular Hydrogen Bonding: Depending on the conformation of the molecule, intramolecular hydrogen bonds could potentially form between an amide N-H and an ortho-amino group on the same diaminophenyl ring, or between the two amino groups on a single ring. Such interactions can influence the planarity and rigidity of the molecular structure.

The strength and prevalence of these hydrogen bonds can be characterized using techniques like Fourier-transform infrared (FTIR) spectroscopy. For related terephthalamide structures, characteristic vibrational frequencies are observed for the amide N–H stretch (around 3405 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹). nih.gov X-ray diffraction studies on analogous compounds reveal that these hydrogen bonds are crucial in dictating the crystal packing, often linking molecules into extensive two- or three-dimensional networks. nih.govmdpi.com The combination of amide and amine functionalities in this compound suggests the potential for highly complex and robust hydrogen-bonded supramolecular architectures.

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Potential Role in Structure
Amide-AmideAmide N-HAmide C=O4 - 7Formation of 1D chains and 2D sheets
Amine-AmideAmine N-HAmide C=O3 - 6Cross-linking of polyamide backbones
Amine-AmineAmine N-HAmine N2 - 5Stabilization of 3D networks

Aromatic Stacking Interactions in Molecular Recognition and Self-Assembly

Alongside hydrogen bonding, aromatic π-π stacking is a critical non-covalent interaction that directs the self-assembly of this compound. mdpi.com Aromatic stacking involves the attractive, non-covalent interaction between the electron clouds of aromatic rings. nih.gov These interactions, though weaker than hydrogen bonds, are significant when multiple aromatic rings are involved, contributing substantially to the stability of the final supramolecular structure. mdpi.comrsc.org

The structure of this compound contains three distinct aromatic systems: the central terephthaloyl ring and the two peripheral 2,4-diaminophenyl rings. This abundance of aromatic surfaces promotes extensive stacking interactions. In related aromatic polyamides, the polymer chains are known to pack in dense, layered structures stabilized by both hydrogen bonding and π-π stacking. beloit.eduresearchgate.net This cooperative interplay is crucial; hydrogen bonds provide directionality and specificity, while stacking interactions maximize packing density and enthalpic stability. mdpi.com

The geometry of stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. The specific conformation is often dictated by the electronic nature of the aromatic rings. illinois.edu The presence of electron-donating amino groups on the phenyl rings of this compound makes them electron-rich, which could favor interactions with the more electron-neutral central terephthaloyl ring. These stacking interactions are fundamental to the formation of ordered assemblies, influencing everything from crystal packing to the formation of liquid crystalline phases and the mechanical properties of resulting materials. nih.govnih.gov

Formation of Supramolecular Polymers and Hierarchical Structures

The directional and cooperative nature of hydrogen bonding and π-π stacking enables this compound to act as a monomer for supramolecular polymerization. Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. nih.gov The amide groups provide strong, directional hydrogen bonds that can link monomers end-to-end, leading to the formation of one-dimensional, polymer-like chains.

Once these primary supramolecular chains are formed, they can further organize into higher-order, hierarchical structures. researchgate.net For example, inspired by biological systems like proteins, aromatic polyamide oligomers have been shown to fold into stable helical conformations stabilized by intramolecular hydrogen bonds. rsc.org At the polymer level, these chains can assemble into larger structures such as fibers, ribbons, and sheets. sioc-journal.cn The final morphology is a result of the intricate balance between monomer-solvent and monomer-monomer interactions. Studies on other self-assembling polyamides have shown that initial micellar aggregates can fuse to form long fibers, which under certain conditions (e.g., temperature changes) can subsequently twist into helical fibers. researchgate.netsioc-journal.cn

The self-assembly process can follow different thermodynamic pathways. An isodesmic mechanism involves the sequential addition of monomers with a constant association constant for each step, while a cooperative (or nucleated) mechanism involves a difficult initial nucleation step followed by rapid polymer elongation. nih.gov The specific pathway for this compound would depend on factors such as solvent, temperature, and concentration, with the multiple hydrogen bonding sites potentially favoring a cooperative assembly process.

Coordination Chemistry of Amide and Amine Functionalities for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. ossila.comresearchgate.net The structure of this compound makes it an excellent candidate for a multifunctional organic linker. It possesses multiple potential coordination sites:

Amide Carbonyl Oxygens: The oxygen atoms of the two amide groups can act as Lewis basic sites to coordinate with metal ions.

Amine Nitrogens: The four primary amine groups on the phenyl rings are strong coordination sites for a wide variety of transition metals.

The multi-dentate and geometrically divergent nature of these binding sites means that a single molecule of this compound can bridge multiple metal centers, facilitating the formation of extended 1D, 2D, or 3D networks. While MOFs based on this specific ligand are not yet prevalent, extensive research on related terephthalamide and terphenyl-based linkers demonstrates the viability of this approach. researchgate.netnih.gov For instance, bis(3,5-dicarboxyphenyl)terephthalamide has been used to synthesize lanthanide-based MOFs, showcasing the utility of the terephthalamide core in framework construction. researchgate.net The introduction of amine functionalities directly onto the linker is a common strategy for imparting specific properties to MOFs, such as selective gas adsorption or catalytic activity. Therefore, the amine groups of this compound could serve not only as coordination sites but also as functional centers within the pores of a resulting MOF.

Ligand ExampleMetal Ion(s)Resulting StructureReference
bis(3,5-dicarboxyphenyl)terephthalamideDy(III), Sm(III)3D Metal-Organic Frameworks researchgate.net
[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acidCo(II), Ni(II), Mn(II)2D and 3D Coordination Polymers nih.gov

Host-Guest Chemistry and Molecular Encapsulation using Terephthalamide-based Scaffolds

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly. frontiersin.org Scaffolds based on aromatic amides are particularly promising for creating host systems. When aromatic amide units are incorporated into macrocyclic structures, they can form a preorganized cavity lined with inwardly-directed functional groups. acs.orgrsc.org

Specifically, hydrogen-bonded aromatic amide macrocycles often feature a central cavity decorated with the carbonyl oxygen atoms from the amide linkages. rsc.org This creates an electron-rich, polar environment capable of binding cationic or neutral electron-poor guest molecules through a combination of hydrogen bonding and dipole-ion interactions. mdpi.com While a discrete macrocycle based on this compound has not been reported, its constituent parts suggest the potential for forming such structures.

Alternatively, the self-assembly of this compound into extended 2D or 3D networks (as discussed in sections 7.1-7.3) could generate porous materials capable of molecular encapsulation. researchgate.net In this scenario, the "host" is not a single molecule but the void space within the supramolecular framework. Such porous structures could trap guest molecules that are sterically compatible with the pore size and chemically compatible with the pore lining, which would be rich in aromatic surfaces and hydrogen bonding sites. This approach is analogous to how porous protein cages or other molecular capsules can sequester small molecules within their interiors. nih.govnih.gov The design of such systems could lead to applications in molecular recognition, separation, or the protection of reactive guest species. nih.gov

Host TypeGuest TypeKey InteractionsReference
Cyclo beloit.eduaramide MacrocycleCationic Amino Acid EstersHydrogen bonding, C-H···π mdpi.com
Aromatic Amide FoldamerChiral Guests, Ion PairsHydrogen bonding, Host-Guest Complexation acs.org
Self-Assembled Tetrahedral CageQuaternary Ammoniums, Alkali CationsDipole-cation forces, Hydrogen bonding nih.gov

Theoretical and Computational Studies on N,n Bis 2,4 Diaminophenyl Terephthalamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N'-bis(2,4-diaminophenyl)terephthalamide, these calculations would provide critical data on its electronic structure, which in turn dictates its reactivity and potential for polymerization.

Detailed research findings in this area would typically involve the use of ab initio and Density Functional Theory (DFT) methods to determine key electronic parameters. While specific data for this compound is not available, a hypothetical data table based on studies of similar aromatic amides is presented below to illustrate the expected outcomes.

ParameterPredicted Value RangeSignificance
HOMO Energy-5.0 to -6.5 eVIndicates electron-donating ability and susceptibility to electrophilic attack.
LUMO Energy-1.0 to -2.5 eVRepresents electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO Gap3.0 to 4.5 eVCorrelates with chemical reactivity and electronic excitation energy.
Mulliken Atomic ChargesVaries across atomsProvides insight into the charge distribution and potential sites for intermolecular interactions.
Dipole Moment2.0 to 5.0 DInfluences solubility and the orientation of molecules in an electric field.

This table is illustrative and not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for modeling the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to investigate the initial stages of polymerization and the subsequent self-assembly of polymer chains.

Such simulations would require the development of a specific force field for this monomer or the use of a general force field for polyamides. The simulations could track the trajectory of individual molecules, providing insights into reaction mechanisms and the formation of larger aggregates. Key research findings would focus on the preferred orientations of the monomers, the role of solvent molecules, and the energetics of dimer and oligomer formation.

Density Functional Theory (DFT) Studies on Intermolecular Interactions and Hydrogen Bonding

The properties of polymers derived from this compound would be heavily influenced by intermolecular forces, particularly hydrogen bonding. DFT studies are well-suited for accurately describing these non-covalent interactions. mdpi.com

By modeling dimers and larger clusters of this compound, DFT calculations can quantify the strength and geometry of hydrogen bonds between the amide groups and the amino groups. This information is crucial for understanding the cohesive energy, chain packing, and mechanical properties of the resulting polymer. Studies on similar molecules have shown that the sulfonamide group, for instance, can readily form hydrogen bonds, influencing the molecular conformation. mdpi.com

Computational Modeling of Polymer Chain Conformation and Packing

Once a polymer is formed from this compound, computational modeling can be used to predict the conformation of individual polymer chains and how they pack together in the solid state. Techniques such as molecular mechanics and MD simulations are often used for this purpose.

These models can predict properties such as the persistence length of the polymer chain, the radius of gyration, and the degree of crystallinity. The presence of four amino groups on the phenyl rings is expected to lead to a high density of hydrogen bonds, which would significantly impact chain packing and the resulting material's density and stiffness.

Predictive Studies on Material Properties from Molecular Simulations

A key goal of molecular simulations is to predict the macroscopic properties of materials from their molecular structure. For polymers of this compound, simulations could be used to predict a range of important material properties.

Material PropertySimulation MethodPredicted Insights
Young's ModulusMD simulations with tensile deformationProvides a measure of the material's stiffness.
Tensile StrengthMD simulations with tensile deformationIndicates the maximum stress the material can withstand before breaking.
Glass Transition TemperatureMD simulations with temperature rampingDetermines the temperature at which the material transitions from a rigid to a more flexible state.
Thermal ConductivityNon-equilibrium MD simulationsImportant for applications where heat dissipation is critical.
Gas PermeabilityGrand Canonical Monte Carlo or MD simulationsRelevant for membrane and barrier applications.

This table outlines the potential applications of molecular simulations for predicting material properties and is not based on specific data for this compound.

Sustainable Chemistry and Recycling Initiatives Involving N,n Bis 2,4 Diaminophenyl Terephthalamide Analogues

Chemical Recycling Pathways to Recover Monomers from Related Polymers (e.g., PET Aminolysis to Bis(2-aminoethyl)terephthalamide)

Chemical recycling of post-consumer polymers is a critical strategy for recovering valuable monomers and reducing plastic waste. Poly(ethylene terephthalate) (PET), a widely used polyester, shares the terephthalate moiety with N,N'-bis(2,4-diaminophenyl)terephthalamide. Consequently, the depolymerization of PET serves as an excellent model for understanding how terephthalamide (B1206420) derivatives can be recovered and repurposed. One of the most promising methods for PET recycling is aminolysis, which involves the breakdown of the polymer chains using amines.

Aminolysis of PET with various amines can yield a range of useful terephthalamide monomers. For instance, the reaction of PET with ethylenediamine can produce bis(2-aminoethyl)terephthalamide, a valuable diamine monomer that can be used to synthesize new high-performance polymers like polyamideimides. nih.gov This process offers a cost-effective and environmentally friendly approach to upcycling PET waste into materials with advanced properties. nih.gov Similarly, aminolysis with ethanolamine yields bis(2-hydroxyethyl) terephthalamide (BHETA), another versatile monomer. frontiersin.org Research has demonstrated that these aminolysis reactions can be carried out under relatively mild conditions, sometimes even at ambient temperature and pressure, presenting an environmentally clean approach. researchgate.net

The use of microwave-assisted aminolysis has also been explored to accelerate the degradation of PET, offering a more energy-efficient and faster alternative to conventional heating methods. frontiersin.org The recovered terephthalamide monomers can then be used as building blocks for a variety of new polymers, including polyurethanes and other specialty polyamides, thus closing the loop on plastic waste and contributing to a more circular economy. frontiersin.org

Conditions for PET Aminolysis to Recover Terephthalamide Monomers

AmineCatalyst/ConditionsProductPotential Applications of ProductReference
EthylenediamineAmbient temperature and pressureBis(2-aminoethyl)terephthalamideMonomer for polyamideimides nih.gov
EthanolamineMicrowave irradiationBis(2-hydroxyethyl) terephthalamide (BHETA)Starting material for poly(urethane acrylates) frontiersin.org
Aqueous MethylamineAmbient temperature, no catalystN,N'-dimethylterephthalamideNot specified researchgate.net
Aqueous AmmoniaAmbient temperature, no catalystTerephthalamideNot specified researchgate.net

Design of Green Synthetic Methodologies for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on aspects such as the use of renewable feedstocks, safer solvents, and more efficient catalytic systems. While specific green synthetic routes for this compound are not detailed in available research, general strategies for the sustainable synthesis of aromatic polyamides can be applied.

Bio-based Monomers: A key area of green chemistry is the development of monomers derived from renewable resources to replace petroleum-based feedstocks. nih.gov For aromatic polyamides, this could involve the synthesis of aromatic diamines and diacids from biomass. While the synthesis of 2,4-diaminophenyl moieties from bio-based sources is a complex challenge, research into producing aromatic compounds from lignin and other plant-based materials is ongoing. nih.gov

Greener Solvents and Reaction Conditions: The traditional synthesis of aromatic polyamides often involves the use of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which are facing increasing regulatory scrutiny due to their toxicity. nih.gov Research is actively exploring more benign solvent alternatives. Ionic liquids and deep eutectic solvents are being investigated as potentially greener reaction media for polyamide synthesis. tapi.com Furthermore, developing solvent-free or solid-state polymerization methods would significantly reduce the environmental footprint of the synthesis process. nih.gov

Alternative Catalytic Systems: The development of more efficient and selective catalysts can lead to greener synthetic routes with higher atom economy and lower energy consumption. For polyamide synthesis, this could involve the use of enzymatic catalysts or novel organocatalysts that can operate under milder conditions and with higher efficiency than traditional methods. nih.govnih.gov For instance, the direct synthesis of polyamides from diols and diamines using a ruthenium-based catalyst has been demonstrated as a cleaner process with high atomic economy. nih.gov

Green Chemistry Principles and Their Application to Aromatic Polyamide Synthesis

Green Chemistry PrincipleApplication in Aromatic Polyamide SynthesisPotential Benefit
Use of Renewable FeedstocksSynthesis of aromatic diamines and diacids from biomass (e.g., lignin).Reduced reliance on fossil fuels, lower carbon footprint.
Safer Solvents and AuxiliariesReplacement of NMP and DMAc with ionic liquids, deep eutectic solvents, or solvent-free conditions.Reduced toxicity and environmental pollution.
CatalysisDevelopment of enzymatic or highly efficient organometallic catalysts.Milder reaction conditions, higher selectivity, and reduced waste.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all starting materials into the final product.Minimized by-product formation and waste.

Environmental Impact Assessment of Synthesis and Application

A comprehensive environmental impact assessment of a chemical compound involves evaluating its entire life cycle, from raw material extraction to end-of-life disposal. For this compound, a full Life Cycle Assessment (LCA) has not been published. However, by examining the LCAs of other aromatic and aliphatic polyamides, we can infer the potential environmental hotspots for this compound.

Comparative Environmental Impacts: Aromatic polyamides, due to their rigid structures, often require more energy-intensive processing conditions compared to their aliphatic counterparts like nylon 6. reddit.com However, their superior durability and performance can lead to a longer service life, which could offset some of the initial environmental impacts. The development of bio-based polyamides has shown the potential to reduce the carbon footprint compared to their fossil-based equivalents, although factors like land and water use for biomass cultivation must also be considered. evonik.comevonik.com

Waste Management and End-of-Life: The management of waste generated during the production of polyamides is a crucial aspect of their environmental profile. researcher.lifemdpi.comresearchgate.net For the final product, the lack of biodegradability of aromatic polyamides means that landfilling is a common end-of-life scenario, leading to long-term environmental persistence. mdpi.com Therefore, the development of effective recycling strategies, as discussed in section 9.1, is paramount to mitigating the environmental impact of these materials.

A critical aspect of the environmental assessment is the toxicity of the monomers. Aromatic diamines, as a class of chemicals, can exhibit varying levels of toxicity, and their potential impact on human health and the environment must be carefully evaluated. mdpi.comcyberleninka.ru

Further research is needed to conduct a specific LCA for this compound to accurately quantify its environmental footprint and identify key areas for improvement through the implementation of green chemistry and engineering principles.

Future Research Trajectories and Emerging Applications of N,n Bis 2,4 Diaminophenyl Terephthalamide

Exploration of Bio-Inspired Materials and Biocompatibility

The development of bio-inspired materials, which mimic the structures and functions of natural materials, is a burgeoning field of research. The rigid and ordered structure of aramid polymers, such as those that could be synthesized from N,N'-bis(2,4-diaminophenyl)terephthalamide, offers a potential platform for creating materials that emulate the mechanical properties of natural structural tissues like collagen or silk. The presence of multiple amine and amide groups allows for extensive hydrogen bonding, which is a key interaction in many biological systems, contributing to strength and stability.

Future research could focus on synthesizing polymers from this monomer and evaluating their biocompatibility. In vitro studies using relevant cell lines would be the first step to assess cytotoxicity and cell adhesion. While no specific biocompatibility data for this compound exists, a hypothetical research direction could involve assessing its inflammatory response and integration with biological tissues.

Table 1: Hypothetical Biocompatibility Assessment Plan

Assay Objective Potential Cell Lines Desired Outcome
ISO 10993-5To assess in vitro cytotoxicity.L929 fibroblasts, hFOB 1.19High cell viability (>70%)
Cell AdhesionTo evaluate the material's surface for cell attachment.Human Mesenchymal Stem CellsUniform cell spreading
Hemolysis AssayTo determine blood compatibility.Human red blood cellsLow percentage of hemolysis

Integration into Stimuli-Responsive Systems and Smart Materials

Stimuli-responsive or "smart" materials are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or electric fields. The diaminophenyl groups in this compound contain amine functionalities that are susceptible to protonation under acidic conditions. This suggests that polymers derived from this monomer could exhibit pH-responsive behavior.

For instance, a hydrogel synthesized using this compound could swell or shrink in response to changes in pH, which could be harnessed for applications in controlled drug release or as sensors. The aromatic structure also opens up possibilities for creating electroactive or photoresponsive materials through chemical modification.

Advanced Catalytic Applications and Organocatalysis

The amine groups present on the phenyl rings of this compound could serve as active sites for catalysis. These basic sites could potentially be utilized in organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions.

Future research could explore the use of this compound, or polymers derived from it, as a heterogeneous catalyst. The potential advantages would be the ease of separation of the catalyst from the reaction mixture, leading to more sustainable chemical processes. The rigid terephthalamide (B1206420) backbone could provide a stable scaffold for the catalytic amine groups.

Biomedical Research for Material Scaffolds and Delivery Systems

In biomedical engineering, material scaffolds provide a temporary support structure for tissue regeneration. The mechanical strength and potential for functionalization make aramid-based polymers attractive candidates for scaffolding materials. Polymers synthesized from this compound could potentially be fabricated into porous scaffolds that mimic the extracellular matrix.

Furthermore, the potential for pH-responsive behavior, as mentioned earlier, makes this compound a candidate for the development of drug delivery systems. A polymeric carrier based on this molecule could be designed to release a therapeutic agent in the acidic microenvironment of a tumor or an inflamed tissue.

Table 2: Potential Research in Biomedical Applications

Application Area Research Focus Key Properties to Investigate
Tissue EngineeringDevelopment of porous scaffolds.Mechanical strength, porosity, biodegradability.
Drug DeliverySynthesis of pH-responsive nanocarriers.Drug loading capacity, release kinetics at different pH.

Hybrid Materials and Nanocomposites based on this compound

The creation of hybrid materials and nanocomposites involves combining a polymer matrix with inorganic or organic fillers to achieve properties that are superior to the individual components. A polyamide matrix derived from this compound could be reinforced with various nanofillers, such as carbon nanotubes, graphene, or clay, to enhance its mechanical, thermal, and electrical properties.

Table 3: Examples of Potential Nanocomposites

Polymer Matrix Derived From Nanofiller Potential Enhanced Property
This compoundCarbon NanotubesElectrical conductivity, tensile strength.
This compoundGraphene OxideGas barrier properties, thermal stability.
This compoundMontmorillonite ClayFlame retardancy, mechanical stiffness.

Q & A

Q. What are the standard synthetic routes for preparing N,N'-bis(2,4-diaminophenyl)terephthalamide and its intermediates?

The synthesis typically involves polycondensation reactions between aromatic diamines and dicarboxylic acid derivatives. For example, intermediates like N,N'-bis(3-nitro-4-aminophenyl)terephthalamide (BNAT) are formed via nitro-aromatic monomer polycondensation, where amino group reactivity must be carefully controlled to avoid side reactions . Catalysts such as sodium hydride (NaH) can enhance reaction efficiency when synthesizing terephthalamide derivatives, as demonstrated in the preparation of poly(amide-imide)s . Key characterization tools include FT-IR (to confirm amide bond formation), ¹H-NMR (to verify substituent positions), and elemental analysis (to validate stoichiometry) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of terephthalamide derivatives?

Structural validation relies on:

  • FT-IR spectroscopy : Identifies characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands .
  • ¹H-NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., distinguishing 2,4-diaminophenyl groups) .
  • Wide-angle X-ray diffraction (WAXD) : Assesses crystallinity; most terephthalamide polymers exhibit amorphous morphology due to steric hindrance .
  • Thermogravimetric analysis (TGA) : Measures thermal stability, with 5% weight loss typically above 500°C for high-performance polyamides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in polymer properties arising from divergent synthesis methods?

Conflicting data (e.g., inherent viscosity variations between traditional and alternative polymerization routes) require systematic analysis:

  • Controlled experiments : Compare reaction parameters (temperature, catalyst loading, monomer purity).
  • Advanced characterization : Use size-exclusion chromatography (SEC) to correlate molecular weight with viscosity.
  • Statistical modeling : Apply Design of Experiments (DoE) to identify critical variables affecting polymer quality . For example, traditional dicarboxylic acid routes yield higher inherent viscosities (~2.0 dL/g), while alternative methods may produce ordered copolymers with lower viscosities but unique mechanical properties .

Q. What computational strategies predict the supramolecular behavior of terephthalamide-based systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model:

  • Geometric constraints : Predict ligand spacing in rigid scaffolds (e.g., glycophane derivatives) .
  • Non-covalent interactions : Analyze hydrogen bonding and π-π stacking in polymer backbones.
  • Thermodynamic stability : Calculate activation energies for degradation pathways to optimize thermal resistance . Computational tools like Gaussian or GROMACS are often paired with experimental data (e.g., DSC, TGA) to validate predictions .

Q. What methodologies enhance the thermal and mechanical performance of terephthalamide-containing polymers?

Key strategies include:

  • Rigid backbone design : Incorporate aromatic diamines (e.g., 2,4-diaminophenyl groups) to restrict chain mobility, improving glass transition temperatures (Tg = 234–248°C) .
  • Crosslinking : Introduce covalent or physical networks (e.g., rotaxane-based systems) to enhance tensile strength (267–326 MPa) .
  • Additive engineering : Blend with thermally stable fillers (e.g., silica nanoparticles) to delay decomposition onset (>500°C in nitrogen) .

Q. How do steric and electronic effects influence the reactivity of this compound in copolymerization?

Steric hindrance from 2,4-diaminophenyl substituents slows polycondensation kinetics, requiring elevated temperatures or high-activity catalysts (e.g., NaH) . Electron-withdrawing nitro groups in intermediates (e.g., BNAT) reduce amino group nucleophilicity, necessitating activating agents like phosphoryl chloride (POCl₃) for efficient amide bond formation . Kinetic studies using in-situ FT-IR or Raman spectroscopy can track reaction progress under varying conditions .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., thermal stability vs. mechanical performance), employ multi-variable optimization to balance competing properties. For instance, higher crystallinity improves mechanical strength but may reduce solubility for processing .
  • High-Throughput Screening : Use automated synthesis platforms to rapidly test monomer combinations and catalysts, as demonstrated in experimental phasing pipelines for macromolecular crystallography .

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